molecular formula C8H8BrNO2 B046407 Methyl 2-amino-5-bromobenzoate CAS No. 52727-57-8

Methyl 2-amino-5-bromobenzoate

Cat. No.: B046407
CAS No.: 52727-57-8
M. Wt: 230.06 g/mol
InChI Key: QVNYNHCNNGKULA-UHFFFAOYSA-N
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Description

Molecules of methyl 2-amino-5-bromobenzoate are linked by N-H...O bonds and consists of zigzag chains running along the b-axis direction. The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability.

Scientific Research Applications

  • Antifungal Applications : A compound structurally related to Methyl 2-amino-5-bromobenzoate, namely Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, demonstrated significant cytotoxic activity against Malassezia furfur, suggesting potential for drug development against skin diseases caused by fungi, such as seborrheic dermatitis (Trifonov et al., 2020).

  • Antitumor Potential : Another related compound, synthesized as a potential antitumor agent, showed promise due to its radiochemical purity and potential for metabolism and tissue distribution studies in animals (Hill & Eaddy, 1994).

  • Nonlinear Optical (NLO) Applications : this compound crystals were grown using slow evaporation solution growth technique, confirming their optical, thermal, and mechanical stability, which is significant for potential NLO applications (Parthasarathy & Gopalakrishnan, 2012).

  • Antibacterial and Antifungal Properties : The synthesized compound 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid and its Cd(II) complex demonstrated promising antifungal and antibacterial properties against various organisms (Jaber, Kyhoiesh & Jawad, 2021).

  • Intermediate for Anti-Cancer Drugs : A study presented a method for synthesizing 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004).

  • Local Anesthetics and Anti-Inflammatory Agents : Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivatives show potential as local anesthetics and anti-inflammatory agents (Catsoulacos, 1976).

  • Antipsychotic Agents : Compounds like 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzanndes demonstrate potent antidopaminergic properties, indicating potential as new antipsychotic agents (Högberg et al., 1990).

  • Cytotoxicity Against Breast Cancer Cells : A study on Oxazapine scaffolding, related to the chemical structure of this compound, showed high inhibition against breast cancer cells, making it a potential candidate for cytotoxicity drugs (Azzawi & Hussein, 2022).

Mechanism of Action

Target of Action

Methyl 2-amino-5-bromobenzoate, also known as compound 8/12, primarily targets PqsD and FabH . PqsD is a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause infections . FabH is an enzyme involved in the synthesis of fatty acids .

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting PqsD, it disrupts the QS system of Pseudomonas aeruginosa, which is involved in the production of a number of virulence factors and biofilm formation . By inhibiting FabH, it interferes with the synthesis of fatty acids .

Biochemical Pathways

The inhibition of PqsD disrupts the QS system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation . The inhibition of FabH disrupts the fatty acid synthesis pathway .

Pharmacokinetics

It is known to be soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

The inhibition of PqsD and FabH by this compound can lead to a decrease in the virulence of Pseudomonas aeruginosa and a disruption of fatty acid synthesis . This can potentially make the bacterium less able to establish infections and more susceptible to the immune system and other treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place and protected from light to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, can potentially affect its action and efficacy .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

methyl 2-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNYNHCNNGKULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352969
Record name Methyl 2-amino-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52727-57-8
Record name Methyl 2-amino-5-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52727-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-bromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Amino-5-bromobenzoic acid (80 g, 0.37 mmol) was dissolved in MeOH (600 mL) and a solution of H2SO4 (50 mL) was slowly added. The reaction mixture was refluxed for 72 h, then concentrated. NaOH solution was added to adjust the pH to 10-11. The mixture was extracted with EtOAc (3×500 mL). The combined organic layer was dried over MgSO4, concentrated to afford the desired compound (65 g, yield: 76%) as a colorless oil, which is used directly in the next step without purification.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

MeSO4 (26.3 mL, 0.280 mol) was added to a solution of 2-amino-5-bromobenzoic acid (50.0 g, 0.230 mol) in DMF and Et3N (40 mL, 0.28 mol). The reaction mixture was stirred at rt for 48 h. The mixture was quenched with water, extracted with EtOAc and dried over MgSO4. The solvent was evaporated in vacuo and the residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether) to afford methyl 2-amino-5-bromobenzoate (30 g, 56% yield). 1H NMR (300 MHz, DMSO) δ 7.74 (d, J=2.7, 1H), 7.35 (dd, J=9.0, 2.1, 1H), 6.78-6.73 (m, 3H), 3.77 (s, 3H).
Name
Quantity
26.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of Methyl 2-amino-5-bromobenzoate and how does this structure influence its crystal formation?

A: this compound is an organic compound with the molecular formula C8H8BrNO2 [, ]. Its structure consists of a benzene ring with an amino group (-NH2), a bromine atom (Br), and a methyl ester group (-COOCH3) attached. The spatial arrangement of these groups plays a crucial role in crystal formation. Research indicates that the dihedral angle between the aromatic ring and the methyl acetate side chain is 5.73° []. This specific conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring within the molecule []. Furthermore, intermolecular N—H⋯O interactions link the molecules, resulting in the formation of zigzag chains along the b-axis direction within the crystal lattice []. This understanding of its structural properties and intermolecular interactions is vital for exploring its potential applications in areas such as non-linear optics [].

Q2: What computational methods have been employed to study this compound and what insights have they provided?

A: Density Functional Theory (DFT) has been utilized to investigate the molecular properties of this compound []. These studies have yielded valuable insights into its vibrational characteristics, molecular properties, and first-order molecular hyperpolarizability []. Understanding these properties is crucial for assessing its potential in various applications, including its use as a non-linear optical material.

Q3: Are there any specific crystal growth techniques that have been successful in producing high-quality crystals of this compound?

A: Yes, the Sankaranarayanan–Ramasamy method has been successfully employed for the unidirectional growth of this compound crystals []. This method has demonstrated its effectiveness in producing crystals suitable for further characterization and potential applications.

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